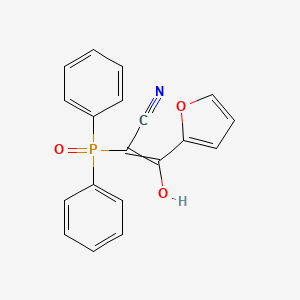
2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile is an organic compound that features a phosphoryl group, a furan ring, and a nitrile group. Compounds with such diverse functional groups are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the phosphoryl group: This step might involve the reaction of a suitable phosphine oxide with the furan derivative.
Addition of the nitrile group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The phosphoryl group or the furan ring may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, compounds with phosphoryl groups are often studied for their potential interactions with enzymes and other proteins.
Medicine
The compound might be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile: can be compared with other phosphoryl-containing compounds, such as triphenylphosphine oxide.
Furan derivatives: Compounds like furfural or furan-2-carboxylic acid.
Properties
CAS No. |
663177-93-3 |
|---|---|
Molecular Formula |
C19H14NO3P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-diphenylphosphoryl-3-(furan-2-yl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C19H14NO3P/c20-14-18(19(21)17-12-7-13-23-17)24(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,21H |
InChI Key |
LOOMTQUEWOYVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(C3=CC=CO3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


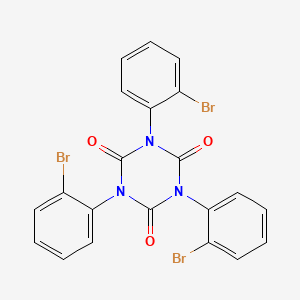
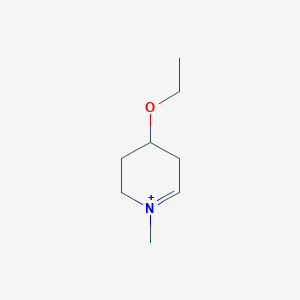
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)

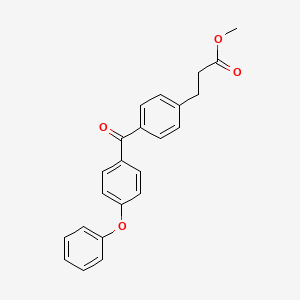
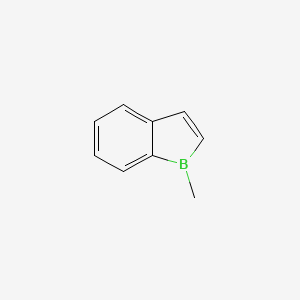
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
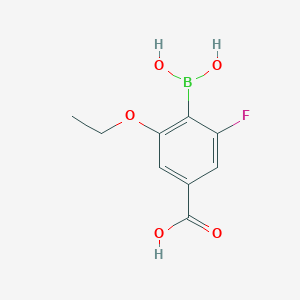
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)
![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
